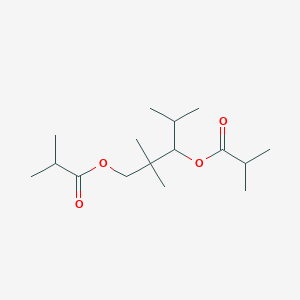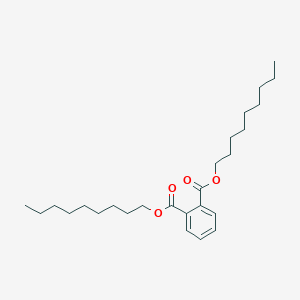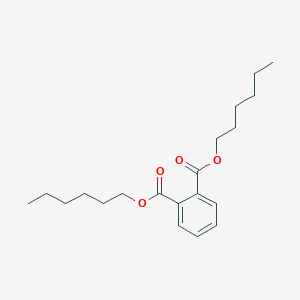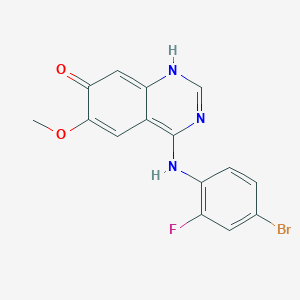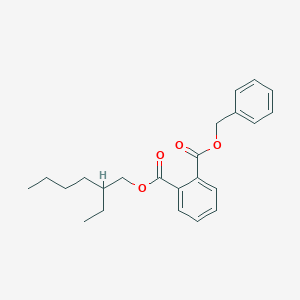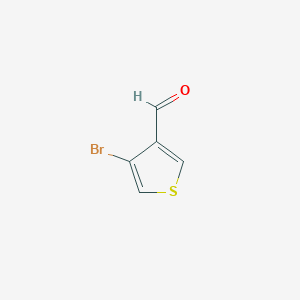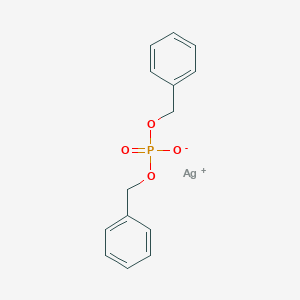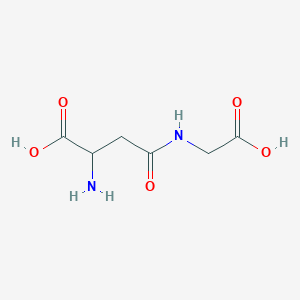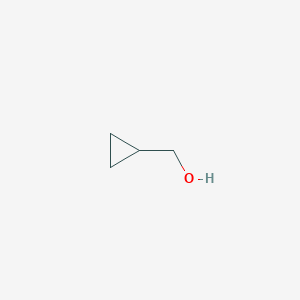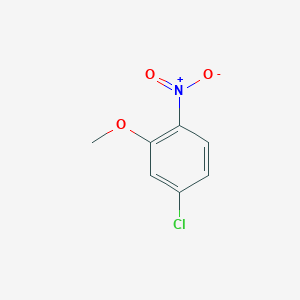
Vitalethine
Descripción general
Descripción
Vitalethine is a naturally occurring chemical component in mammals that is vital to healthy immune function . It is part of a family of compounds called the Vitaletheine Modulators, which have shown promise in treating cancer and other immune-related illnesses .
Synthesis Analysis
The synthesis of Vitalethine is not trivial. It took approximately five years to perfect the reported synthesis, during which many solvent systems and strategies for producing free carbamic acid or imidocarbonate moieties were attempted .Molecular Structure Analysis
Exhaustive chemical and structural information for the Vitaletheine Modulators is available . The sulfenate-linked benzyl derivative in this analysis produces a relative molecular weight of about 562.7 .Chemical Reactions Analysis
The vitaletheine modulators provide an interesting array of stabilities and biological activities. Generally, the oxidized versions, such as the disulfide, vitalethine, and its benzyl derivative have tumor-negating activities at relatively low concentrations .Physical And Chemical Properties Analysis
The stability of these compounds from the most chemically dynamic to the most stable are as follows: vitaletheine, vitaletheine V4, vitalethine, and the sulfenate-linked benzyl derivative of vitalethine .Direcciones Futuras
Research into our body’s natural ability to produce Vitalethine has continued for nearly fifteen years . Nutritional ingredients have been identified that nourish the creation, utilization, and function of Vitalethine . This suggests a promising future direction for the use of Vitalethine in treating various diseases.
Propiedades
IUPAC Name |
[3-[2-[2-[3-(carboxyamino)propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]carbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURKZIMAQBJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162322 | |
| Record name | Vitalethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vitalethine | |
CAS RN |
143129-01-5 | |
| Record name | Vitalethine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143129015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitalethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

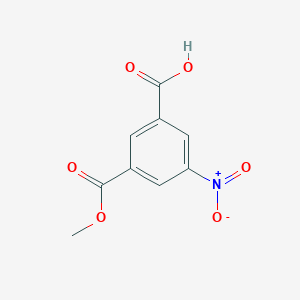
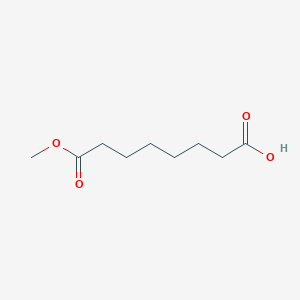
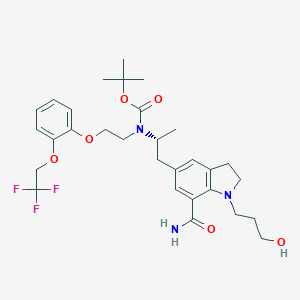
![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)
